1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
Description
Properties
CAS No. |
919121-99-6 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[4-[4-(azidomethyl)-1,3-oxazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C15H15N5O2/c16-19-17-9-12-10-22-15(18-12)11-4-6-13(7-5-11)20-8-2-1-3-14(20)21/h4-7,10H,1-3,8-9H2 |
InChI Key |
FKSICLZPMFTBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through cyclization reactions involving piperidine derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium chlorite.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium azide for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.
Scientific Research Applications
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The piperidin-2-one core may interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Features
The compound’s structural analogs share the piperidin-2-one core but differ in substituents and heterocyclic appendages. Below is a comparative analysis based on provided evidence:
Table 1: Structural Comparison of Selected Analogs
Functional Group Analysis
- Azidomethyl-Oxazole vs. The nitro group may reduce metabolic stability compared to the azide, which can participate in bioorthogonal reactions .
- Oxazole vs. Benzisoxazole : The benzisoxazole moiety in the analog from introduces a fused benzene ring, increasing lipophilicity and possibly enhancing binding to hydrophobic protein pockets. Fluorination (6-Fluoro) further modulates lipophilicity and metabolic resistance, contrasting with the azidomethyl-oxazole’s polar and reactive nature .
Biological Activity
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is a complex organic compound notable for its potential biological activities. This compound integrates various pharmacologically relevant moieties, including piperidine and oxazole, which are known for their diverse therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structure
The chemical structure of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one can be summarized as follows:
- Molecular Formula : C_{16}H_{18}N_{4}O
- Molecular Weight : 298.34 g/mol
Antimicrobial Activity
Research has indicated that compounds containing the piperidine and oxazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, including those similar to 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one, the following results were observed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 |
| Compound B | Escherichia coli | 18 | 16 |
| Target Compound | Salmonella typhi | 20 | 8 |
The target compound demonstrated a notable minimum inhibitory concentration (MIC) against Salmonella typhi, suggesting strong antibacterial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 85 | 0.5 |
| Urease | 90 | 0.3 |
These results indicate that the compound may be effective in treating conditions related to enzyme overactivity, such as Alzheimer’s disease and certain urinary disorders .
Study on Antimicrobial Efficacy
In a recent study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy. Among these derivatives, the one structurally related to our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the azide group in enhancing biological activity .
Enzyme Inhibition Research
Another study focused on the enzyme inhibition capabilities of piperidine derivatives indicated that compounds with similar oxazole linkages could effectively inhibit urease and AChE. The research provided insights into the mechanism of action through molecular docking studies, suggesting interactions at critical active sites of the enzymes .
Q & A
Basic: What are the established synthetic routes for 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one, and what reaction conditions are critical for yield optimization?
Answer:
A common approach involves multi-step synthesis, starting with the formation of the oxazole ring and subsequent coupling with a piperidin-2-one moiety. Key steps include:
- Ullmann Coupling : For aryl-amine bond formation, as demonstrated in the synthesis of related piperidin-2-one derivatives using CuI catalysts, potassium carbonate, and elevated temperatures (125°C, 10 hours) .
- Azide Introduction : The azidomethyl group can be introduced via nucleophilic substitution (e.g., NaN₃ with a bromomethyl precursor) under anhydrous conditions.
- Purification : Column chromatography or recrystallization from acetonitrile/ethanol is critical for isolating high-purity intermediates (>95%) .
Critical Parameters : Temperature control during exothermic steps (e.g., azide formation), inert atmosphere to prevent side reactions, and stoichiometric precision for heterocyclic coupling.
Basic: What spectroscopic and crystallographic methods are used to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxazole protons at δ 7.5–8.5 ppm, piperidin-2-one carbonyl at ~170 ppm). Aromatic protons in the phenyl ring typically split into distinct multiplets .
- FT-IR : Confirms functional groups (C=O stretch at ~1670–1700 cm⁻¹, azide stretch at ~2100 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., oxazole-piperidine dihedral angles) .
- HPLC-MS : Validates purity (>95%) and exact mass (e.g., ESI-MS for [M+H]⁺ ion matching theoretical molecular weight) .
Basic: What safety precautions are recommended for handling this compound, particularly regarding its azide group?
Answer:
- Azide Stability : Avoid shock, friction, or heat to prevent explosive decomposition. Store at 2–8°C in inert, airtight containers .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and face shields. Conduct reactions in fume hoods to minimize inhalation risks .
- Spill Management : Neutralize spills with dilute sodium hypochlorite (bleach) to degrade azides. Avoid metal spatulas to prevent catalytic decomposition .
Advanced: How can reaction pathways be optimized to mitigate competing side reactions during the synthesis of the azidomethyl-oxazole intermediate?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide substitution kinetics while minimizing hydrolysis .
- Catalytic Systems : Copper(I)-ligand complexes (e.g., CuI/1,10-phenanthroline) improve regioselectivity in Ullmann couplings .
- In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust reaction time/temperature dynamically.
- Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-alkylation), guiding stoichiometric adjustments .
Advanced: What are the potential degradation products of this compound under accelerated stability testing, and how are they characterized?
Answer:
- Hydrolysis : The azidomethyl group may hydrolyze to an amine under acidic/alkaline conditions, forming 1-{4-[4-(aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one.
- Oxidative Degradation : Piperidin-2-one ring oxidation could yield lactam derivatives .
- Analytical Methods :
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The oxazole and piperidin-2-one moieties are probed for hydrogen bonding and π-π stacking .
- MD Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, assessing conformational flexibility of the azidomethyl group .
- SAR Studies : Modify substituents (e.g., replacing azide with alkyl groups) and compare docking scores to optimize pharmacophore models .
Advanced: What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how are confounding variables controlled?
Answer:
- Enzyme Inhibition Assays :
- Cell-Based Assays :
- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) and statistical validation (e.g., ANOVA for triplicate runs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
